

alpha-D-Psicofuranose CAS number and molecular weight

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Compound of Interest

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An In-Depth Technical Guide to α -D-Psicofuranose for Researchers and Drug Development Professionals

Introduction

α -D-Psicofuranose is a specific anomer of the rare sugar D-psicose (also known as D-allulose), a C3 epimer of D-fructose.[1][2] While D-psicose has garnered significant attention as a low-calorie sweetener, its distinct cyclic forms, including the furanose and pyranose anomers, possess unique structural characteristics that are of great interest to researchers in carbohydrate chemistry and drug discovery. This guide provides a detailed examination of α -D-psicofuranose, focusing on its fundamental properties, synthesis, and potential applications from the perspective of a Senior Application Scientist.

D-psicose is a naturally occurring monosaccharide found in small quantities in foods like figs, raisins, and wheat.[2][3] Unlike its highly caloric counterparts, glucose and fructose, it is poorly metabolized and provides minimal energy, making it an attractive sugar substitute.[1][4] The scientific intrigue, however, extends beyond its dietary applications. The furanose ring structure, a five-membered ring, is a key component in numerous biologically critical molecules, most notably nucleosides (the building blocks of RNA and DNA). Understanding the specific properties and synthesis of the α -D-psicofuranose anomer is crucial for harnessing its potential as a chiral building block in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

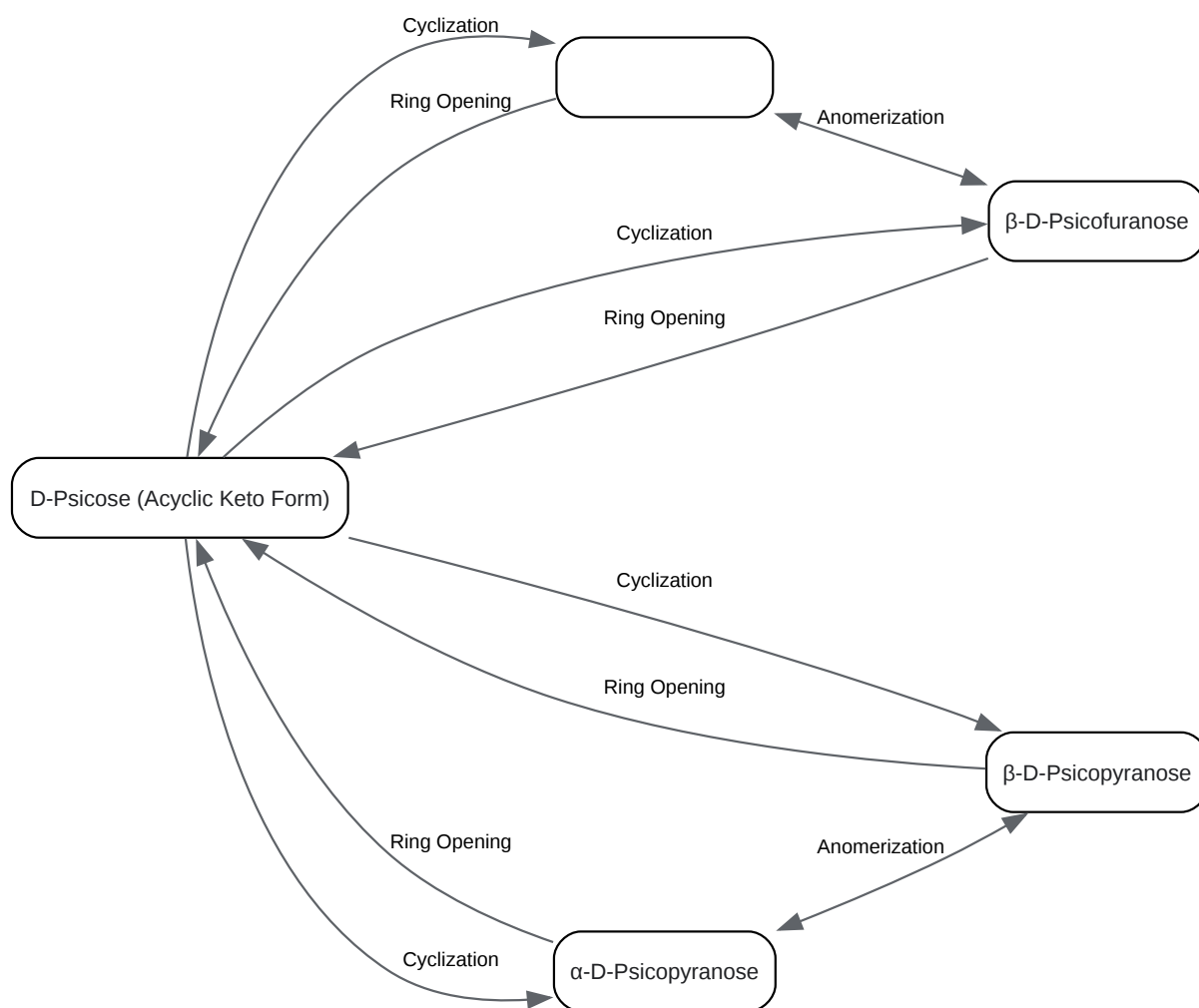
A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physicochemical characteristics of α -D-psicofuranose are summarized below.

Property	Value	Source
CAS Number	41847-06-7	[5]
Molecular Formula	C ₆ H ₁₂ O ₆	[5][6]
Molecular Weight	180.16 g/mol	[5][7]
IUPAC Name	(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol	[5]
Synonyms	alpha-D-Psicofuranose, D-Allulose	[1][2][5]

Structural Chemistry and Tautomerism

In aqueous solution, D-psicose exists as an equilibrium mixture of different tautomers: the open-chain keto form and the cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. Each cyclic form can exist as either an α or β anomer, depending on the stereochemistry at the anomeric carbon (C2). The α -furanose form is a predominant tautomer in solution.[3][8]

The choice of solvent and temperature can influence the equilibrium between these forms. This dynamic behavior is a critical consideration in both analytical characterization and synthetic applications, as the reactivity of the molecule is dictated by the prevalent isomer under specific conditions. For instance, the furanose form is often desired as a precursor for nucleoside analogue synthesis.



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Caption: Equilibrium of D-Psicose tautomers in solution.

Synthesis and Production Workflow

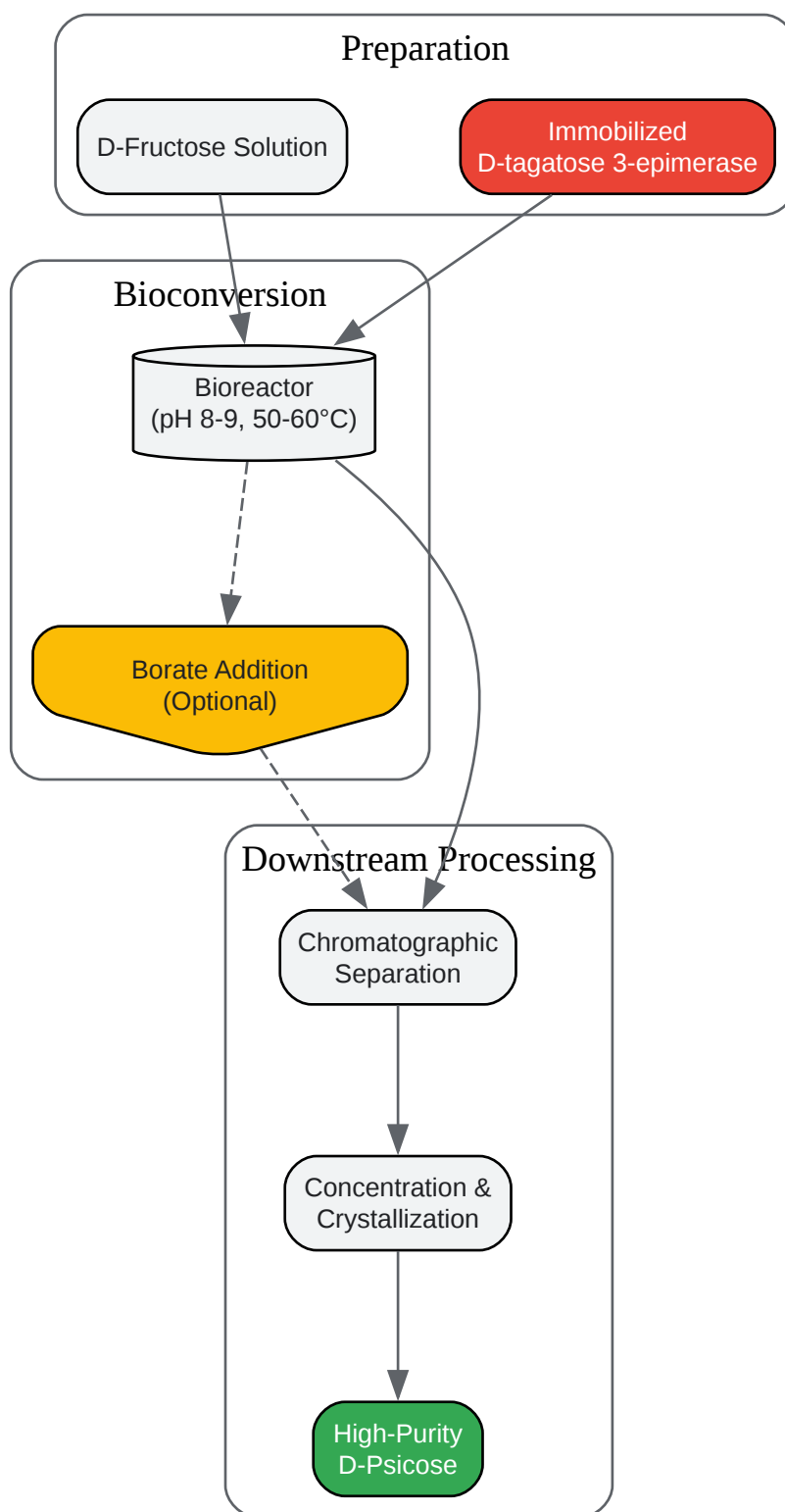
The production of D-psicose, and by extension its α -furanose anomer, has shifted from complex chemical methods to more efficient and specific enzymatic processes.[3] The most common industrial method involves the epimerization of D-fructose.

Enzymatic Epimerization of D-Fructose

The choice of enzymatic conversion is driven by its high specificity, which minimizes the formation of unwanted byproducts and operates under mild reaction conditions, preserving the integrity of the sugar. D-tagatose 3-epimerases (DTEases) are frequently employed for this conversion.^{[2][3]}

Workflow Rationale:

- **Substrate Preparation:** A high-concentration solution of D-fructose serves as the starting material. The concentration is optimized to maximize substrate availability for the enzyme while maintaining solubility.
- **Enzyme Immobilization (Optional but Recommended):** For industrial-scale production, immobilizing the epimerase on a solid support (e.g., chitosan or calcium alginate) is a critical step.^[4] This allows for easy separation of the enzyme from the reaction mixture, enabling its reuse and significantly reducing production costs. It also enhances enzyme stability under operational stress.
- **Bioconversion:** The fructose solution is passed through a reactor containing the (immobilized) D-tagatose 3-epimerase. Key parameters such as pH and temperature are tightly controlled. For instance, maximum enzyme activity is often observed at a slightly alkaline pH (around 8.0-9.0) and temperatures of 50-60°C.^[3]
- **Equilibrium Shift:** The reaction is an equilibrium between fructose and psicose. To drive the reaction towards psicose production, techniques such as the addition of borate can be employed. Borate forms a complex with α -D-psicofuranose, effectively removing it from the equilibrium and shifting the conversion in favor of the desired product.^[3]
- **Purification:** The resulting mixture contains D-psicose, unreacted D-fructose, and other minor components. Chromatographic separation, typically using ion-exchange resins, is the method of choice to isolate D-psicose with high purity.
- **Crystallization:** The purified D-psicose solution is concentrated, and crystallization is induced to obtain the solid product. The specific anomer obtained can be influenced by crystallization conditions.



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Caption: Enzymatic synthesis workflow for D-Psicose.

Experimental Protocol: Enzymatic Conversion and Monitoring

This protocol outlines a laboratory-scale procedure for the conversion of D-fructose to D-psicose.

Objective: To produce D-psicose from D-fructose using D-psicose 3-epimerase and monitor the reaction progress.

Materials:

- D-Fructose
- D-Psicose 3-epimerase (e.g., from *Agrobacterium tumefaciens*)
- 50 mM EPPS buffer (or borate buffer, pH 9.0)
- 1 mM MnCl_2
- High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis column

Procedure:

- **Enzyme Activation:** Incubate the D-psicose 3-epimerase with 1 mM Mn^{2+} at 20°C for 4 hours. Dialyze the enzyme against the reaction buffer overnight at 4°C to remove unbound Mn^{2+} . This step is crucial as the divalent cation is often a required cofactor for enzyme activity.^[3]
- **Reaction Setup:** Prepare a reaction mixture containing 100 mM D-fructose in 50 mM buffer (EPPS or borate, pH 9.0). Equilibrate the mixture to the optimal reaction temperature (e.g., 50°C).
- **Initiate Reaction:** Add the activated enzyme to the reaction mixture to a final concentration of 4 U/mL.^[3]
- **Sampling and Quenching:** At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. Immediately stop the reaction by boiling the sample at

100°C for 5 minutes. This heat treatment denatures the enzyme, halting any further conversion.

- **Analysis:** Analyze the quenched samples using HPLC to quantify the concentrations of D-fructose and D-psicose. This allows for the determination of the conversion rate and equilibrium point.

Applications in Drug Discovery and Development

While the primary commercial application of D-psicose is as a sweetener, the unique structure of α -D-psicofuranose makes it a valuable chiral starting material for synthetic chemistry.

- **Nucleoside Analogues:** The furanose ring is the core scaffold of nucleosides. α -D-Psicofuranose can serve as a precursor for synthesizing novel nucleoside analogues with potential antiviral or anticancer properties. By modifying the hydroxyl groups or introducing different nucleobases, chemists can create a library of compounds for biological screening. The synthetic strategies often involve protecting group chemistry to selectively modify specific positions on the furanose ring.[\[9\]](#)
- **Glycosylation Chemistry:** Carbohydrate structures on cell surfaces (glycans) are critical for cellular recognition, signaling, and pathogen interaction. Synthesizing complex oligosaccharides or glycoconjugates for research often requires specialized monosaccharide building blocks. Protected derivatives of α -D-psicofuranose could be used as glycosyl donors or acceptors in the assembly of novel glycan structures to probe biological processes or develop carbohydrate-based vaccines and therapeutics.[\[10\]](#)
- **Chiral Scaffolds:** As a molecule with multiple defined stereocenters, α -D-psicofuranose is an excellent starting point for the synthesis of complex natural products or other chiral molecules.[\[11\]](#) Its inherent chirality can be transferred through a synthetic sequence to the final target molecule, avoiding the need for asymmetric synthesis steps or costly chiral resolutions.

Conclusion

α -D-Psicofuranose represents more than just a structural isomer of a popular sugar substitute. Its specific CAS number (41847-06-7) and molecular weight (180.16 g/mol) provide a clear identity for this furanoid form of D-psicose.[\[5\]](#) For researchers and drug development

professionals, it offers a unique and valuable chiral scaffold. The well-established enzymatic pathways for its synthesis from D-fructose provide an accessible route to this rare sugar. A thorough understanding of its solution-state equilibrium, coupled with modern synthetic and analytical techniques, will be instrumental in unlocking its full potential as a building block for the next generation of complex bioactive molecules and therapeutic agents.

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